4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile

Description

Significance of Butenolide and γ-Lactone Scaffolds in Natural Product Chemistry and Synthetic Organic Chemistry

The butenolide, or α,β-unsaturated γ-lactone, is a five-membered cyclic ester that serves as the structural core for a vast number of natural products. researchgate.netmdpi.com These scaffolds are prevalent in compounds isolated from various sources, including plants, fungi, and marine organisms. researchgate.net Natural products containing the γ-lactone or butenolide framework exhibit an impressive spectrum of biological activities, which has established them as critical targets for the development of new therapeutic agents. researchgate.netnih.gov

The diverse pharmacological properties associated with butenolide derivatives include anti-inflammatory, antibacterial, antifungal, cytotoxic, antioxidant, and α-glucosidase inhibitory activities. researchgate.netmdpi.comnih.govnih.gov For example, butenolides isolated from the fungus Aspergillus terreus have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and have shown cytotoxicity against various cancer cell lines. researchgate.netrsc.org Furthermore, certain synthetic butenolide derivatives have been developed that show promising antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae by inducing changes in the bacterial cell morphology and enhancing host defense enzyme activities. nih.gov Given their prevalence and potent bioactivity, the development of synthetic strategies to access these challenging scaffolds has become a major focus for organic chemists. organic-chemistry.orgorgsyn.orgacs.org

Role of Benzonitrile (B105546) Moieties in Molecular Design and Functional Material Development

The benzonitrile moiety, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is a highly versatile functional group in organic chemistry. nbinno.com Its unique physicochemical properties make it a valuable component in the design of pharmaceuticals and functional materials. In medicinal chemistry, the nitrile group is often incorporated into drug candidates as a bioisostere for other functional groups, such as a ketone or a halogen. nih.gov This substitution can lead to enhanced binding affinity to biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. nbinno.comnih.gov

More than 30 pharmaceuticals containing a nitrile group are currently on the market, treating a wide range of conditions from diabetes to breast cancer. wikipedia.org The largest class of these drugs features an arylnitrile structure. nih.gov The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, making it less susceptible to oxidative metabolism and potentially enhancing π-π stacking interactions with protein targets. nih.gov Beyond pharmaceuticals, benzonitrile derivatives are integral to the synthesis of agrochemicals, dyes, and pigments, and their electronic properties are harnessed in the development of advanced materials. nbinno.com The strategic use of benzonitrile building blocks is therefore fundamental to innovation across multiple scientific fields. nbinno.com

Structural Elucidation and Contextual Positioning of 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile

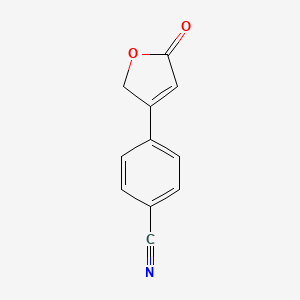

This compound is a specific organic molecule that structurally integrates the butenolide and benzonitrile motifs. Its chemical structure consists of a 2(5H)-furanone ring, which is the butenolide core, substituted at the 3-position by a phenyl ring. This phenyl ring is, in turn, substituted at the para-position (position 4) with a nitrile group, forming the benzonitrile moiety.

The compound is systematically named based on the IUPAC nomenclature, identifying the core heterocyclic system and its substituents. While extensive experimental data such as detailed spectroscopic analyses are not widely published in readily accessible literature, its fundamental properties can be derived from its structure.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58789-95-0 | chemicalbook.com |

| Molecular Formula | C₁₁H₇NO₂ | chemicalbook.com |

| Molecular Weight | 185.18 g/mol | chemicalbook.com |

| Structure | A benzonitrile group attached to the C3 position of a 2(5H)-furanone ring. | - |

This molecule belongs to the class of 3-aryl-2(5H)-furanones, which are of interest in synthetic and medicinal chemistry. The synthesis of such structures can be approached through various methods, including Suzuki coupling reactions involving halogenated furanones and appropriate boronic acids. acs.orgmdpi.com

Overview of Current Research Trajectories and Academic Relevance of the Compound

While specific research dedicated exclusively to this compound is limited, its academic relevance can be inferred from the intense research activity surrounding its constituent scaffolds. Current research trajectories for molecules with this architecture are primarily directed toward drug discovery and development.

The combination of a biologically active butenolide core with a pharmacokinetically advantageous benzonitrile group presents a logical strategy for creating novel therapeutic agents. Research efforts would likely focus on the synthesis of this compound and a library of its derivatives, followed by screening for a wide range of biological activities. Given the known properties of butenolides, potential therapeutic areas include oncology, infectious diseases, and inflammatory conditions. researchgate.netnih.govgoogle.com The benzonitrile moiety could serve to modulate the potency, selectivity, and drug-like properties of the butenolide core. nih.gov

Furthermore, the synthesis of 3-aryl-substituted furanones is a topic of ongoing interest in organic chemistry. organic-chemistry.orgnih.gov Developing efficient, stereoselective, and scalable synthetic routes to compounds like this compound is a relevant academic pursuit. Such research contributes to the broader toolkit of synthetic methodologies available to chemists for constructing complex molecular architectures. The compound thus stands as a representative target for both the exploration of new chemical reactivity and the discovery of novel bioactive agents.

Table 2: Related Compounds and Their Significance

| Compound Name | Key Structural Features | Context/Significance |

|---|---|---|

| Butyrolactone I | Butenolide derived from Aspergillus terreus | Exhibits anti-inflammatory activity. rsc.org |

| Flupyradifurone | Butenolide containing an amide moiety | Lead compound for the development of novel antibacterial agents. nih.gov |

| Fadrozole | Imidazole-substituted benzonitrile | Non-steroidal aromatase inhibitor used in breast cancer treatment. nih.govwikipedia.org |

| Rofecoxib | 3,4-Diaryl-2(5H)-furanone | Synthesized via bis-arylation of a furanone core, demonstrating a relevant synthetic strategy. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-oxo-2H-furan-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-6-8-1-3-9(4-2-8)10-5-11(13)14-7-10/h1-5H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBBJEWBHPRNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 4 5 Oxo 2,5 Dihydrofuran 3 Yl Benzonitrile

Direct Synthesis Pathways for the 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile Core

Direct synthetic routes to the this compound core involve the strategic formation of the dihydrofuranone ring with the concomitant or subsequent introduction of the 4-cyanophenyl substituent. These pathways are often characterized by their efficiency and control over the final molecular architecture.

Cyclization Reactions for Dihydrofuranone Formation

The formation of the dihydrofuranone ring is a critical step in the synthesis of the target molecule. Various cyclization strategies can be employed, starting from appropriately functionalized precursors. A common approach involves the intramolecular cyclization of γ-keto acids or their derivatives. For the synthesis of this compound, a plausible precursor would be a γ-keto acid or ester bearing a 4-cyanophenyl group.

Another powerful method for constructing the dihydrofuranone ring is through halolactonization of 2,3-allenoic acids. The resulting 4-halo-2(5H)-furanones can then undergo further functionalization.

Coupling Reactions Involving Benzonitrile (B105546) Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com The introduction of the 4-cyanophenyl group at the 4-position of the dihydrofuranone ring can be achieved through reactions such as the Suzuki or Heck coupling.

In a Suzuki coupling approach, a 4-halo-2(5H)-furanone can be reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to yield the desired 4-aryl-2(5H)-furanone. nih.gov This method is known for its high efficiency and functional group tolerance.

Alternatively, the Heck reaction provides a pathway for the arylation of unsaturated systems. The palladium-catalyzed reaction of a suitable dihydrofuranone precursor with a 4-halobenzonitrile could also be envisioned for the synthesis of the target compound. The Heck arylation of 2,3-dihydrofuran with aryl halides has been shown to be an effective method for the synthesis of 2-aryl-2,3-dihydrofurans. crossref.org

Multicomponent Reactions (MCRs) for Scaffold Assembly and Diversification

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.org The development of MCRs for the synthesis of highly substituted furanones is an active area of research.

A hypothetical MCR for the synthesis of this compound could involve the reaction of a benzonitrile-containing building block, a component contributing the carbonyl group and adjacent carbons, and a third reactant to facilitate the cyclization and introduce further diversity if needed.

Strategies Utilizing Alkenes and Butynols in Furanone Synthesis

Alkenes and butynols are versatile starting materials for the synthesis of furanone derivatives. Palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides an efficient route to furan-3-carboxylic esters. nih.gov This methodology could potentially be adapted for the synthesis of the target molecule by employing a butynol precursor bearing a 4-cyanophenyl group.

Palladium-Catalyzed Heck-Knoevenagel Sequences

Tandem reactions that combine multiple bond-forming events in a single pot are highly desirable for their efficiency. A palladium-catalyzed Heck-Knoevenagel sequence represents a powerful strategy for the synthesis of complex heterocyclic systems. researchgate.net For the synthesis of this compound, a plausible pathway could involve the Heck reaction of a 4-halobenzonitrile with a suitable alkene, followed by an in-situ Knoevenagel condensation and subsequent cyclization to form the dihydrofuranone ring.

Manganese(III) Acetate-Mediated Oxidative Cyclizations

Manganese(III) acetate is a versatile and effective reagent for mediating oxidative radical cyclizations to form a variety of heterocyclic compounds, including dihydrofurans. mdpi.comnih.gov This method typically involves the reaction of a 1,3-dicarbonyl compound with an alkene in the presence of manganese(III) acetate. The reaction proceeds through the formation of a radical intermediate which then undergoes cyclization.

The synthesis of 4,5-dihydrofuran-3-carbonitriles has been successfully achieved through the manganese(III) acetate-mediated oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes. In these reactions, the α-carbon radical of the 3-oxopropanenitrile adds to the alkene, and the resulting radical undergoes cyclization and oxidation to afford the dihydrofuran-3-carbonitrile product. The yields of these reactions are generally good, and the methodology is applicable to a range of substituted 3-oxopropanenitriles and alkenes.

Below is a table summarizing the results of Manganese(III) acetate-mediated oxidative cyclizations of various 3-oxopropanenitriles with 2-thienyl substituted alkenes, which demonstrates the feasibility of this method for synthesizing dihydrofuran-3-carbonitrile derivatives.

| 3-Oxopropanenitrile Derivative | Alkene | Product | Yield (%) |

|---|---|---|---|

| 3-(4-methoxyphenyl)-3-oxopropanenitrile | 2-[(E)-2-phenylvinyl]thiophene | 2-(4-methoxyphenyl)-4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 58 |

| 3-(4-chlorophenyl)-3-oxopropanenitrile | 2-[(E)-2-phenylvinyl]thiophene | 2-(4-chlorophenyl)-4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 60 |

| 3-(2-furyl)-3-oxopropanenitrile | 2-[(E)-1-methyl-2-phenylvinyl]thiophene | 2-(2-furyl)-4-methyl-4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 68 |

| 3-(1-benzofuran-2-yl)-3-oxopropanenitrile | 2-(1-phenylvinyl)thiophene | 2-(1-benzofuran-2-yl)-4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | 91 |

Ammonium Acetate-Catalyzed Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to the synthesis of complex molecules from simple precursors in a single pot, thereby enhancing atom and step economy. Ammonium acetate can serve as a catalyst in such processes, often facilitating condensation and cyclization steps.

In the context of synthesizing 4-aryl-substituted butenolides, a plausible domino reaction catalyzed by ammonium acetate could involve a multi-component assembly. For instance, a reaction between an aromatic aldehyde (like 4-cyanobenzaldehyde), a source of a two-carbon unit (such as an activated acetate derivative), and a component to form the lactone ring could be envisioned. While specific literature on the ammonium acetate-catalyzed domino synthesis of this compound is not prevalent, the general principle is established in the synthesis of various heterocyclic systems. A proposed mechanistic pathway could initiate with the Knoevenagel condensation of 4-cyanobenzaldehyde with an active methylene (B1212753) compound, followed by a series of cyclization and dehydration steps facilitated by ammonium acetate to yield the final butenolide structure. The stereoselectivity of such domino reactions can be influenced by the reaction conditions and the nature of the substrates involved academie-sciences.fr.

Derivatization and Functionalization Strategies

The presence of two distinct reactive sites in this compound—the benzonitrile group and the dihydrofuranone ring—allows for a range of derivatization and functionalization strategies.

Modifications at the Benzonitrile Moiety

The benzonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, thereby enabling the synthesis of a diverse library of derivatives. Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(5-oxo-2,5-dihydrofuran-3-yl)benzoic acid) or an amide (4-(5-oxo-2,5-dihydrofuran-3-yl)benzamide) intermediate semanticscholar.org. These derivatives can then be used in further coupling reactions.

Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)phenyl)-5-oxo-2,5-dihydrofuran-3-yl)methanamine) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation acs.org. This primary amine can be further functionalized, for example, through acylation or alkylation.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, by reacting with azides.

These transformations allow for the modulation of the electronic and steric properties of the aromatic substituent, which can be crucial for tuning the biological activity or material properties of the resulting compounds.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H2SO4/H2O, heat or NaOH/H2O, heat | Carboxylic acid or Amide |

| Reduction | LiAlH4 in THF or H2/Pd-C | Primary amine |

| Cycloaddition | Sodium azide, ammonium chloride | Tetrazole |

This table presents plausible transformations of the benzonitrile moiety based on general organic chemistry principles.

Stereoselective and Regioselective Transformations of the Dihydrofuranone Ring

The dihydrofuranone ring, being an α,β-unsaturated lactone, is susceptible to a variety of stereoselective and regioselective transformations. The electron-withdrawing nature of the carbonyl group activates the double bond for nucleophilic attack.

Stereoselective Reactions: Stereoselective additions to the double bond or the carbonyl group of the butenolide ring are key strategies for introducing new stereocenters. For instance, catalytic asymmetric hydrogenation can lead to the formation of chiral γ-butyrolactones. The choice of chiral catalyst and reaction conditions is crucial for achieving high enantioselectivity tandfonline.com. Michael additions of various nucleophiles to the β-position of the butenolide ring can also be rendered stereoselective through the use of chiral catalysts or auxiliaries rug.nlrsc.org.

Regioselective Reactions: The regioselectivity of reactions on the dihydrofuranone ring is primarily dictated by the electronic nature of the system.

1,4-Conjugate Addition (Michael Addition): Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system. This reaction is widely used to introduce a variety of substituents at this position rug.nlrsc.orgrsc.org.

1,2-Addition: Strong, hard nucleophiles like organolithium reagents may attack the carbonyl carbon directly (1,2-addition).

Epoxidation: The double bond can be epoxidized, followed by ring-opening reactions to introduce functional groups at both the α- and β-positions.

Enzymes can also be employed for highly regioselective and stereoselective transformations of the dihydrofuranone ring, offering a green chemistry approach to the synthesis of chiral derivatives mdpi.com.

| Reaction Type | Typical Reagents | Position of Functionalization | Stereochemical Outcome |

| Michael Addition | Soft nucleophiles (e.g., enamines, cuprates) | β-carbon | Can be stereoselective with chiral catalysts |

| Hydrogenation | H2, Chiral metal catalyst | α- and β-carbons | Can be stereoselective |

| Epoxidation | m-CPBA | α,β-double bond | Can be diastereoselective |

This table outlines potential stereoselective and regioselective transformations of the dihydrofuranone ring.

Preparation of Butenolide Derivatives and Analogues

The core butenolide structure of this compound can be modified to generate a wide range of derivatives and analogues. This can be achieved through various synthetic strategies, including:

Substitution at the α- and γ-positions: While the β-position is most reactive towards nucleophiles, functionalization at the α- and γ-positions can be achieved through specific synthetic routes. For example, deprotonation at the γ-position can be followed by reaction with electrophiles.

Ring-closing metathesis: This powerful reaction can be used to synthesize butenolides with various substituents from acyclic precursors organic-chemistry.org.

Multi-component reactions: As mentioned earlier, domino reactions can be designed to incorporate different building blocks, leading to a diverse set of butenolide derivatives in a single step acs.org.

Functionalization of Pre-formed Butenolides: A pre-existing butenolide can be functionalized through various reactions such as palladium-catalyzed cross-coupling reactions to introduce different aryl or vinyl groups at the 4-position organic-chemistry.org.

These methodologies provide access to a broad chemical space of butenolide derivatives with potentially novel biological activities or material properties acs.orgnih.gov.

Catalytic Systems and Methodological Innovations in Synthesis

The development of novel catalytic systems is paramount for the efficient and selective synthesis of complex molecules like this compound and its derivatives.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral small organic molecules can catalyze a wide range of transformations with high enantioselectivity.

In the context of 4-arylbutenolide synthesis, organocatalysts can be employed in several key reactions:

Asymmetric Michael Addition: Chiral amines or thioureas can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, which can be precursors to butenolides. For instance, the Michael addition of a ketone to a furanone can be catalyzed by a chiral diamine to produce highly functionalized chiral lactones rsc.orgresearchgate.net.

Asymmetric Aldol (B89426) Reactions: Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, which can be a key step in the construction of the butenolide ring.

Cascade Reactions: Organocatalysts can initiate cascade reactions, leading to the rapid assembly of complex molecular architectures from simple starting materials. For example, a cascade 1,4-conjugate addition/oxa-Michael addition can be catalyzed by an organic base like DBU organic-chemistry.org.

The use of organocatalysis provides a sustainable and efficient route to enantiomerically enriched this compound and its derivatives, which is of great importance for pharmaceutical and agrochemical applications.

| Organocatalytic Reaction | Catalyst Type | Key Transformation | Application in Butenolide Synthesis |

| Michael Addition | Chiral amines, thioureas | Enantioselective C-C bond formation | Introduction of chiral substituents at the β-position |

| Aldol Reaction | Proline and derivatives | Asymmetric C-C bond formation | Construction of the butenolide ring |

| Cascade Reactions | Various organic bases/acids | Multi-step one-pot synthesis | Efficient assembly of complex butenolide structures |

This table summarizes the application of organocatalytic approaches in the synthesis of butenolide derivatives.

Transition Metal Catalysis (e.g., Gold, Nickel)

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures from simple precursors. Gold and nickel catalysts, in particular, have demonstrated unique reactivity in synthesizing substituted butenolides through various cyclization and annulation strategies.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are renowned for their carbophilic Lewis acidity, enabling the activation of alkynes and allenes toward nucleophilic attack. This property has been harnessed for the synthesis of butenolides. For instance, gold(I) catalysts can mediate the efficient construction of γ-substituted butenolides from readily available allylic ynoates. organic-chemistry.org Another powerful strategy involves the gold-catalyzed reaction of doubly-stabilized sulfonium ylides with alkynes, where a modification in the ylide's electron-withdrawing groups can selectively yield either furans or furanones bearing a quaternary center. tcichemicals.com Furthermore, a multicomponent strategy using gold-catalyzed oxidative cyclization of diynones with alcohols or water has been developed to produce functionalized furan-3-carboxylates, showcasing the versatility of gold in furanone synthesis. acs.org The combination of gold's Lewis acidity with the redox properties of other metals, like palladium, has also enabled the preparation of a variety of substituted butenolides. organic-chemistry.org

Nickel Catalysis: Nickel catalysis has emerged as a highly effective method for constructing butenolide rings. A notable example is the nickel-catalyzed C-C bond activation of cyclopropenones for an enantioselective [3+2] annulation reaction with α,β-unsaturated ketones. rsc.org This method allows for the efficient synthesis of chiral γ-butenolides. rsc.org Density Functional Theory (DFT) studies have elucidated the mechanism, which involves the oxidative addition of the cyclopropenone to an enone-ligated nickel(0) complex, followed by a 4,1-insertion to form an allyl-Ni(II) intermediate. rsc.org The subsequent stereodetermining C-C reductive elimination yields the final butenolide product. rsc.org This approach highlights the unique ability of nickel to catalyze challenging bond activations for the construction of complex heterocyclic systems.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Butenolide Scaffolds

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Cationic Gold(I) with chiral phosphine (B1218219) ligand | Allylic ynoates | γ-Substituted α-allyl-α,β-butenolides | Highly efficient, high enantiomeric excess (>99%) |

| Echavarren's Catalyst (Gold-based) | Allyloxyesters and arylacetylenes | C-allylated 2-furanones | Creates a quaternary center |

| Nickel(0) with chiral ligand | Diarylcyclopropenones and α-CF3 enones | Chiral γ-butenolides | Enantioselective [3+2] annulation via C-C activation |

| Palladium(II) Acetate with phosphine ligand | γ-Substituted butenolides and aryl halides | γ-Aryl butenolides | Facile construction of quaternary centers at the γ-position acs.orgmit.edumit.edu |

Microwave-Assisted Synthesis and Photoredox Catalysis

To improve reaction efficiency, reduce environmental impact, and access novel reactivity, chemists have turned to alternative energy sources like microwave irradiation and visible light. These techniques have been successfully applied to the synthesis of heterocyclic compounds, including butenolide precursors and related structures.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the direct coupling of microwave energy with the polar molecules in a reaction mixture, leading to rapid and uniform heating. This technique often results in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comnih.gov In the context of butenolide synthesis, microwave irradiation has been effectively used to prepare 4-oxo-2-butenoic acids, which are versatile precursors. semanticscholar.orgmanchester.ac.uk The microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid provides these intermediates in moderate to excellent yields across a broad range of substrates. semanticscholar.orgmanchester.ac.uk The efficiency of this method, which can shorten reaction times from hours to mere minutes, makes it an attractive approach for the rapid generation of building blocks for more complex molecules like this compound. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Aldol Condensation for 4-oxo-2-butenoic acids semanticscholar.orgmanchester.ac.uk | Several hours | 5-20 minutes | Often significant |

| Cyclodehydration for Tetrahydro-1,3-thiazepines nih.gov | 15-48 hours | 1-8 minutes | Good to excellent yields |

| Synthesis of 4-Aryl/Alkylaminocoumarins researchgate.net | Not specified | 20-35 seconds | Good to excellent yields |

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to generate radical intermediates under exceptionally mild conditions. orgsyn.org This methodology relies on a photocatalyst, typically a transition metal complex (e.g., of Ruthenium or Iridium) or an organic dye, that absorbs visible light to reach an excited state. orgsyn.org This excited-state catalyst can then engage in single-electron transfer (SET) with an organic substrate to generate a radical ion, initiating a chemical transformation. orgsyn.org

While a specific, direct photoredox synthesis of this compound is not widely documented, the principles of photoredox catalysis are highly applicable to its formation. For example, the generation of aryl radicals from aryl halides or diazonium salts via photoredox catalysis could enable their coupling to a suitable butenolide precursor. The mild, acid- and base-free conditions of many photoredox reactions make them tolerant of a wide variety of functional groups, including the nitrile group present in the target molecule. orgsyn.org This approach offers a modern, energy-efficient alternative to traditional cross-coupling methods for the formation of the critical carbon-carbon bond between the benzonitrile and furanone rings.

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and chemical environment of atoms within the molecule.

The ¹H and ¹³C NMR spectra provide direct insight into the electronic environment of each proton and carbon atom. Analysis of the spectra, recorded in deuterated chloroform (B151607) (CDCl₃), allows for the assignment of each signal to a specific position in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the protons on the dihydrofuranone ring. nist.gov

The aromatic region shows two doublets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The signal at δ 7.78 ppm is assigned to the two protons ortho to the cyano group (H2', H6'), while the signal at δ 7.61 ppm corresponds to the protons meta to the cyano group (H3', H5'). nist.gov

A triplet at δ 6.51 ppm is attributed to the vinylic proton (H4) on the furanone ring. nist.gov

The methylene (B1212753) protons (H5) of the furanone ring appear as a doublet at δ 5.23 ppm. nist.gov

Interactive Data Table: ¹H NMR Data for 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.78 | dd | 1.9, 6.4 | 2H | H2', H6' (Aromatic) |

| 7.61 | dd | 2.2, 6.4 | 2H | H3', H5' (Aromatic) |

| 6.51 | t | 1.9 | 1H | H4 (Vinylic) |

| 5.23 | d | 1.9 | 2H | H5 (Methylene) |

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum reveals nine distinct carbon signals, consistent with the molecular structure. nist.gov

The carbonyl carbon (C2) of the lactone is observed furthest downfield at δ 172.6 ppm. nist.gov

The quaternary carbons of the double bond (C3) and the benzonitrile ring (C1', C4') appear in the range of δ 161.3 ppm to 115.2 ppm. nist.gov

The nitrile carbon (-CN) signal is located at δ 117.7 ppm. nist.gov

The methylene carbon (C5) of the furanone ring is found in the aliphatic region at δ 70.7 ppm. nist.gov

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 172.6 | C2 (C=O) |

| 161.3 | C3 |

| 133.7 | C1' |

| 133.0 | C3', C5' |

| 127.0 | C2', C6' |

| 117.7 | -CN |

| 116.4 | C4 |

| 115.2 | C4' |

| 70.7 | C5 |

While specific 2D NMR experimental data for this compound are not available in the searched literature, these techniques are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY experiment would confirm proton-proton couplings. Key expected correlations would include the coupling between the adjacent aromatic protons (H2'/H6' with H3'/H5') and, crucially, the long-range coupling between the vinylic proton (H4) and the methylene protons (H5) across the furanone ring, which would validate their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton signal to its directly attached carbon. For instance, it would show correlations between the proton signal at δ 5.23 ppm and the carbon signal at δ 70.7 ppm (C5), the vinylic proton at δ 6.51 ppm and the carbon at δ 116.4 ppm (C4), and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings, which is vital for connecting the molecular fragments. Key correlations would be expected from the methylene protons (H5) to the carbonyl carbon (C2) and the vinylic carbon (C3). Furthermore, correlations from the vinylic proton (H4) to the quaternary aromatic carbon (C1') would unambiguously confirm the connection point between the furanone and benzonitrile rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This could further support the structural assignment by showing correlations between protons that are close in space, such as between the vinylic proton H4 and the ortho-protons of the phenyl ring (H3'/H5').

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Verification

Although specific experimental HRMS data for this compound were not found in the surveyed literature, this technique is critical for confirming the molecular formula. The calculated exact mass for the molecular formula C₁₁H₇NO₂ is 185.0477 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be employed to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to within 5 ppm). A measured value corresponding to this calculated mass would provide unequivocal verification of the compound's elemental composition and molecular weight.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy: The IR spectrum highlights the key functional groups present in the molecule through their characteristic vibrational frequencies. nist.gov The spectrum, typically recorded using a KBr pellet, shows several prominent absorption bands.

Interactive Data Table: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3098 | C-H Stretch | Aromatic/Vinylic |

| 2933 | C-H Stretch | Aliphatic (CH₂) |

| 2227 | C≡N Stretch | Nitrile |

| 1790, 1747 | C=O Stretch | γ-Lactone (Carbonyl) |

| 1622, 1605 | C=C Stretch | Alkene/Aromatic Ring |

| 1166 | C-O Stretch | Ester (Lactone) |

The strong absorption at 2227 cm⁻¹ is definitive for the nitrile group. nist.gov The pair of intense peaks at 1790 and 1747 cm⁻¹ are characteristic of the carbonyl stretching in a conjugated α,β-unsaturated γ-lactone. nist.gov Absorptions for C=C stretching from the furanone ring and the aromatic ring are visible around 1622-1605 cm⁻¹, while C-H stretches for both aromatic/vinylic and aliphatic protons are seen at 3098 and 2933 cm⁻¹, respectively. nist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in methanol (B129727) (MeOH), provides information about the electronic transitions within the conjugated π-system of the molecule. A single, strong absorption maximum (λmax) is observed at 246 nm. nist.gov This absorption is attributed to π→π* electronic transitions within the extended conjugated system formed by the benzonitrile and dihydrofuranone moieties.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation Analysis

A single-crystal X-ray diffraction study provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. To date, a crystal structure for this compound has not been reported in the surveyed scientific literature.

If a suitable single crystal were obtained and analyzed, this technique would yield precise data on:

Bond Lengths and Angles: Confirming the exact geometric parameters of both the furanone and benzonitrile rings.

Molecular Conformation: Determining the dihedral angle between the planes of the furanone and benzene rings, which would provide insight into the degree of planarity and conjugation across the molecule.

Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions that govern the solid-state structure.

Computational Chemistry and Theoretical Investigations of 4 5 Oxo 2,5 Dihydrofuran 3 Yl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile. mdpi.comsuperfri.orgmdpi.com These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.

Electronic Structure: DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Stability: The total energy of the molecule, calculated at its optimized geometry, provides a measure of its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable form of this compound can be predicted.

A hypothetical data table for predicted electronic properties of this compound using DFT is presented below.

| Property | Predicted Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -2.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Electronegativity (χ) | 4.85 | eV |

| Chemical Hardness (η) | 2.35 | eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govekb.egnih.gov

Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on similar heterocyclic compounds have used docking to predict binding affinities to enzymes like penicillin-binding proteins. nih.gov

Molecular Dynamics Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.netresearchgate.net These simulations provide a more realistic model of the interactions in a biological environment, taking into account the flexibility of both the ligand and the protein. researchgate.net MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.govresearchgate.net

A hypothetical docking result table for this compound with a hypothetical protein target is shown below.

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR23, LYS45, SER112 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | Phenyl ring with LEU89, ILE92 |

In Silico Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties and perform conformational analysis for this compound.

Spectroscopic Properties: Quantum chemical calculations, such as Time-Dependent DFT (TD-DFT), can predict the UV-Vis absorption spectrum of the molecule, providing information about its electronic transitions. dntb.gov.ua Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to aid in the interpretation of experimental data. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted to assist in structure elucidation.

Conformational Analysis: The flexibility of the molecule, particularly the rotation around the single bond connecting the furanone and benzene (B151609) rings, can be explored through conformational analysis. mdpi.com By systematically rotating this bond and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis helps to identify the most stable, low-energy conformations of the molecule in the gas phase or in solution.

Below is a hypothetical table of predicted spectroscopic data.

| Spectrum | Predicted Peak(s) | Assignment |

| UV-Vis (λmax) | 285 nm | π → π* transition |

| IR (ν) | 1750 cm⁻¹, 2230 cm⁻¹ | C=O stretch (lactone), C≡N stretch |

| ¹H NMR (δ) | 7.8-8.2 ppm | Aromatic protons |

Reaction Mechanism Studies Through Computational Modeling of Transition States and Energy Profiles

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. nih.gov

Transition State Theory: Using methods like DFT, the geometry of the transition state—the highest energy point along the reaction coordinate—can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Energy Profiles: A reaction energy profile plots the energy of the system as it progresses from reactants to products. This profile provides a visual representation of the reaction mechanism, showing the energies of all reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction pathway and can help in designing more efficient synthetic routes or understanding the molecule's reactivity in a biological context.

Chemoinformatics and Virtual Screening Approaches in Derivative Design

Chemoinformatics and virtual screening are essential tools in modern drug discovery and materials science for designing derivatives of a lead compound like this compound. nih.govresearchgate.net

Chemoinformatics: This field involves the use of computational methods to analyze chemical data. For derivative design, chemoinformatic tools can be used to build libraries of virtual compounds by systematically modifying the structure of the parent molecule. These libraries can then be screened for desired properties.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening involves searching for molecules that are similar to a known active compound.

Structure-based virtual screening uses molecular docking to predict the binding of compounds to the 3D structure of a biological target.

These approaches allow for the rapid and cost-effective identification of promising new derivatives with improved activity, selectivity, or pharmacokinetic properties.

In Vitro Biological Activity Evaluation and Molecular Mechanism Studies

Investigation of Receptor Modulatory Activities

The ability of 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile to modulate the activity of several key nuclear receptors has been evaluated through a series of in vitro assays. These studies are crucial for understanding the compound's potential therapeutic applications and its mechanism of action at the molecular level.

Androgen Receptor (AR) Antagonism and Structure-Activity Relationships (SAR)

The benzonitrile (B105546) moiety is a common feature in a number of known non-steroidal androgen receptor antagonists. Research into the structure-activity relationships of various benzonitrile derivatives has provided insights into the structural requirements for AR antagonism. Generally, the presence of an aromatic ring with specific substitutions is crucial for binding to the androgen receptor and exhibiting antagonistic activity. While specific experimental data on the AR antagonistic activity of this compound is not extensively documented in publicly available research, the core structure suggests a potential for interaction with the AR ligand-binding domain. The butenolide ring, a derivative of furanone, introduces a distinct chemical feature whose influence on AR binding and antagonism requires specific investigation. Structure-activity relationship studies on related classes of compounds often indicate that modifications to such ring systems can significantly impact binding affinity and functional activity.

Glucocorticoid Receptor (GR) Agonism and Antagonism Studies

The potential for this compound to interact with the glucocorticoid receptor (GR) has also been a point of interest. The GR, another member of the nuclear receptor superfamily, shares some structural similarities with other steroid hormone receptors. In vitro studies investigating the agonistic and antagonistic properties of compounds at the GR are essential to determine their potential for anti-inflammatory effects or unwanted side effects. Currently, there is a lack of specific published data detailing the direct agonistic or antagonistic effects of this compound on the glucocorticoid receptor.

Mineralocorticoid Receptor (MR) Antagonism

Enzyme Inhibition Studies

Beyond receptor modulation, the inhibitory effects of this compound on specific enzymes have been explored.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. The furanone core, present in the butenolide structure of this compound, is found in some known DNA-PK inhibitors. However, direct experimental evidence and detailed inhibitory data for this compound against DNA-PK are not currently available in the scientific literature.

Antiparasitic and Antimicrobial Activity Assessments (In Vitro)

The potential of this compound as an agent against parasites and microbes has been assessed in various in vitro models. Butenolides, as a class of compounds, are known to possess a range of biological activities, including antimicrobial and antiparasitic effects.

Investigations into the in vitro antiparasitic and antimicrobial activities of this compound have been conducted, though detailed, publicly accessible data is limited. The general antimicrobial potential of butenolide and dihydrofuran derivatives has been noted in several studies, suggesting that this class of compounds warrants further investigation against a broad spectrum of pathogens.

Antileishmanial Properties Against Promastigote Forms

Recent studies have highlighted the promise of 4,5-dihydrofuran derivatives as antileishmanial agents. While research on the specific compound "this compound" is not extensively detailed in the available literature, investigations into structurally related compounds provide significant insights into the potential of this chemical class.

A series of novel amidoxime (B1450833) derivatives of 4,5-dihydrofuran substituted at position 3 with an amide bearing a nitrogen heterocycle were synthesized and evaluated for their activity against the promastigote form of Leishmania amazonensis. mdpi.com The design of this series was aimed at replacing the sulfone and aryl group on a previously identified hit compound. mdpi.com

The antileishmanial activity of these 4,5-dihydrofuran-3-carboxamide derivatives is summarized in the table below.

| Compound | Substitution | IC50 (µM) against L. amazonensis promastigotes |

| 14 | Bromine | 15.0 |

| 15 | Chlorine | 16.0 |

| 16 | Methyl | 17.0 |

| 17 | No substitution | 22.40 |

Notably, derivatives featuring a pyridin-2-yl moiety were the most active in this series against the promastigote form of the parasite. mdpi.com Specifically, compounds with bromine, chlorine, or methyl substitutions (compounds 14, 15, and 16 respectively) exhibited significant inhibitory concentrations (IC50) of 15.0 µM, 16.0 µM, and 17.0 µM. mdpi.com A marginal decrease in activity was observed in the pyridine (B92270) ring without substitutions (compound 17), which showed an IC50 of 22.40 µM. mdpi.com

These findings underscore the importance of the substitution pattern on the 4,5-dihydrofuran scaffold for potent antileishmanial activity.

Exploration of Molecular Targets and Downstream Biological Pathways

The precise molecular targets and the downstream biological pathways affected by 4,5-dihydrofuran derivatives in Leishmania parasites are not yet fully elucidated and remain an active area of research. The identification of these targets is a critical step in understanding the mechanism of action and for the rational design of more potent and selective antileishmanial drugs.

For a related hit compound, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N'-hydroxybenzimidamide, which demonstrated an IC50 of 5.4 ± 1.0 μM against L. amazonensis promastigotes, the biological target is currently unknown. nih.gov The exploration of its mechanism of action is guided by a ligand-based approach, suggesting that further studies are needed to identify its specific molecular interactions within the parasite. nih.gov

The process of identifying molecular targets for novel compounds can be complex. Methodologies such as affinity pull-down assays have been successfully employed for other compounds to identify target proteins in various tissues. nih.gov Such approaches could prove valuable in pinpointing the molecular targets of antileishmanial 4,5-dihydrofuran derivatives. Understanding these targets will provide a clearer picture of the downstream biological pathways that are disrupted, leading to parasite death.

Future research will likely focus on synthesizing chiral versions of the most promising isomers to evaluate the activity of individual enantiomers. mdpi.com Based on these results, the development of enantioselective synthesis methods could be explored to optimize the therapeutic potential of this class of compounds. mdpi.com

Photophysical Properties and Material Science Applications

Luminescence and Fluorescence Characteristics of 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile Derivatives

Derivatives of the this compound framework have been the subject of significant research due to their intriguing luminescence and fluorescence behaviors. These properties are highly dependent on the molecular structure, substituent groups, and the surrounding environment.

The emission of light from these compounds can vary dramatically between their dissolved (solution) and solid states. researchgate.net For many organic luminophores, fluorescence is often quenched in the solid state due to intermolecular interactions and the formation of non-emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov However, certain derivatives of the furanone core exhibit the opposite and more desirable effect.

For instance, some cyanostilbene derivatives incorporating a furan (B31954) moiety show very weak luminescence in solution but become significantly more emissive in the solid state. researchgate.net This solid-state luminescence enhancement (SLE) is a crucial property for applications in devices like organic light-emitting diodes (OLEDs). The enhancement in the solid state can be attributed to the restriction of intramolecular motions, such as rotations and vibrations, which are non-radiative decay pathways in the solution state. researchgate.netnih.gov When molecules are packed in a crystal lattice, these energy-wasting motions are suppressed, forcing the excited state to decay radiatively, thus enhancing fluorescence. researchgate.net

In contrast, other furan-containing derivatives show higher fluorescence quantum yields in solution compared to the solid state. researchgate.net The specific emission characteristics are highly dependent on the molecular design and the resulting intermolecular interactions, such as π-π stacking or hydrogen bonding, in the crystalline form. researchgate.netresearchgate.net

Table 1: Comparative Luminescence Behavior of Furanone Derivatives

| Derivative Type | Luminescence in Solution | Luminescence in Solid State | Primary Phenomenon |

|---|---|---|---|

| Furan-Cyanovinyl Series | Higher | Lower | Standard Fluorescence |

Note: Φfl represents the fluorescence quantum yield.

Solvatochromism is the ability of a compound to change its emission color in response to the polarity of the solvent. nih.gov This phenomenon is often observed in molecules that have a significant difference in their dipole moments between the ground and excited states, typically due to an intramolecular charge transfer (ICT) process. rsc.orgresearchgate.net For derivatives of this compound, the electron-donating furanone moiety and the electron-withdrawing benzonitrile (B105546) group can facilitate such an ICT upon photoexcitation. As the solvent polarity increases, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netmdpi.com

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation or in the solid state. nih.govnih.gov This is in direct contrast to the common ACQ effect. The AIE effect is particularly valuable for creating highly efficient solid-state lighting materials and sensitive chemical sensors. researchgate.net The mechanism behind AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. nih.gov In solution, the molecules can dissipate absorbed energy through rotational and vibrational motions. In aggregates, these motions are hindered, which blocks the non-radiative decay channels and opens up the radiative pathway, resulting in strong fluorescence. researchgate.netnih.gov

Several studies on related heterocyclic compounds have demonstrated pronounced AIE and solvatochromic properties. nih.govnih.govrsc.org For example, phenyl-substituted pyrrolidinone-fused 1,2-azaborines, which share structural similarities, exhibit tunable emission based on solvent polarity and can be "turned on" via AIE. nih.govrsc.org Similarly, donor-π-acceptor compounds based on triphenylamine-propenone show both solvent-polarity-dependent emission and aggregation-induced enhanced emission (AIEE). rsc.orgresearchgate.net

Table 2: Photophysical Phenomena in Related Heterocyclic Systems

| Phenomenon | Description | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Solvatochromism | Emission color changes with solvent polarity. | Intramolecular Charge Transfer (ICT). rsc.org | Polarity sensors, environmental probes. |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in aggregated or solid state. | Restriction of Intramolecular Rotation (RIR). nih.gov | Solid-state lighting, bio-imaging, chemical sensors. researchgate.net |

Development as Fluorescent Probes and Chemical Sensors

The sensitivity of the fluorescence of this compound derivatives to their local environment makes them excellent candidates for fluorescent probes and chemical sensors. Furanone-based reagents have been successfully used for the detection of primary amines through fluorogenic reactions. mdpi.com

The AIE properties are particularly advantageous for developing "turn-on" fluorescent sensors. In such a system, the probe is weakly fluorescent in solution but becomes highly emissive upon binding to a specific target analyte. This binding event induces aggregation or restricts the intramolecular rotation of the probe, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. Furanone derivatives have been explored as quorum-sensing antagonists, indicating their potential to interact with biological molecules and act as probes for biological processes. nih.govresearchgate.net

Potential Applications in Organic Optoelectronics and Advanced Materials

The robust solid-state luminescence of AIE-active derivatives of this compound positions them as promising materials for organic optoelectronics. Their high fluorescence quantum yields in the solid state are a critical requirement for efficient organic light-emitting diodes (OLEDs). researchgate.net By chemically modifying the molecular structure, the emission color can be tuned across the visible spectrum, which is essential for developing full-color displays and solid-state lighting applications. researchgate.net

Furthermore, the butenolide core is a prevalent scaffold in numerous bioactive natural products and drug molecules, highlighting its significance in medicinal chemistry. nih.govacs.orgrsc.org The unique electronic properties and the potential for creating materials that respond to external stimuli (e.g., mechanochromism, where color changes upon mechanical grinding) open up possibilities for their use in advanced materials such as smart coatings, security inks, and data storage. nih.govmdpi.com The development of furan-based carbon dots with solid-state fluorescence and room-temperature phosphorescence further underscores the potential of this chemical family in creating novel light-emitting materials. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways and Eco-Friendly Approaches

While established methods such as Suzuki coupling provide a reliable route to 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile chemicalbook.com, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. The butenolide scaffold is a core motif in numerous natural products, and significant progress has been made in its asymmetric synthesis. acs.orgnih.gov These advancements pave the way for novel approaches that could be adapted for the target molecule.

Emerging synthetic methodologies that offer significant advantages over traditional multi-step processes include:

C-H Activation: Direct C-H activation strategies represent a powerful, atom-economical approach to forge the aryl-furanone bond. nih.govacs.org A future goal would be to develop a palladium-catalyzed process that converts aliphatic acids directly into butenolides in a single step, potentially involving the triple functionalization of C-H bonds. acs.org

Continuous Flow Synthesis: This technology offers enhanced safety, scalability, and reaction control. A unified continuous flow platform could enable the rapid synthesis of a library of butenolide derivatives, including the title compound, through the in situ generation of reactive intermediates like acylketenes. rsc.org

Bio-inspired Catalysis: Leveraging organocatalysis and bioorthogonal reagents offers mild reaction conditions and broad functional group tolerance. bohrium.comacs.org For instance, the use of phosphine (B1218219) catalysts to induce ring-opening of functionalized cyclopropenones provides an efficient route to substituted butenolides that avoids harsh reagents. acs.orgorganic-chemistry.org

A comparative overview of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Findings |

| Direct C-H Activation | High atom economy, reduced steps, access to novel derivatives. | Ligand design for regioselectivity and catalyst efficiency. | Development of palladium catalysts for one-step butenolide synthesis from aliphatic acids. nih.govacs.org |

| Continuous Flow Synthesis | Scalability, improved safety, precise control, rapid library generation. | Optimization of reactor design and reaction conditions for high throughput. | Successful synthesis of diverse butenolides and coumarins using a unified flow platform. rsc.org |

| Phosphine Organocatalysis | Mild conditions, high functional group tolerance, use of air-stable catalysts. | Synthesis of diverse hydroxymethylcyclopropenone precursors. | Efficient cyclization using low catalyst loadings of triphenylphosphine. acs.orgorganic-chemistry.org |

| Asymmetric Catalysis | Access to enantiomerically pure forms for pharmacological studies. | Control of stereoselectivity at the furanone core. | Numerous catalytic enantioselective transformations have been developed for butenolides. acs.orgnih.gov |

Future efforts should prioritize the development of processes that minimize solvent waste, reduce energy consumption, and utilize catalysts that are abundant and non-toxic, aligning with the principles of green chemistry. nih.gov

In-Depth Mechanistic Understanding of Biological Interactions and Target Specificity

The butenolide ring is a well-known "privileged scaffold" in medicinal chemistry, present in many bioactive natural products. acs.orgacs.org Its reactivity stems from the α,β-unsaturated lactone system, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. nih.gov This covalent modification is a mechanism of action for numerous drugs and provides an avenue for developing highly specific and potent inhibitors.

Future research on this compound should focus on:

Target Identification: Employing chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify the specific protein targets that covalently interact with the compound in various cell models.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and biophysical assays are needed to elucidate how the compound modulates their function. This includes determining binding kinetics, mapping the specific site of covalent modification, and understanding the downstream cellular consequences.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding pose of the compound within the active site of its target protein. These models can rationalize observed structure-activity relationships and guide the design of more potent derivatives.

Structural Biology: Obtaining co-crystal structures of the compound covalently bound to its protein target would offer definitive proof of the binding mode and provide a detailed roadmap for future drug design efforts. nih.gov

The presence of the benzonitrile (B105546) group adds another layer of potential interactions, including hydrogen bonding and π-stacking, which can contribute to binding affinity and specificity. nih.gov Understanding the interplay between the covalent reactivity of the butenolide ring and the non-covalent interactions of the benzonitrile moiety is crucial for a complete mechanistic picture.

Exploration of New Chemical Space Through Advanced Derivatization

The core structure of this compound is ripe for chemical modification to explore new chemical space and generate derivatives with potentially enhanced or novel properties. The synthetic methods discussed previously, particularly those with high functional group tolerance, are enabling tools for this exploration. acs.org

Key derivatization strategies for future research are outlined in Table 2.

| Modification Site | Synthetic Approach | Potential Impact on Properties |

| Benzonitrile Ring | Suzuki coupling with substituted arylboronic acids; Nucleophilic aromatic substitution. | Modulate electronic properties, solubility, and non-covalent interactions with biological targets. |

| Butenolide C5 Position | Catalytic asymmetric allylic alkylation; Vinylogous Mukaiyama aldol (B89426) reaction. acs.orgnih.gov | Introduce stereocenters, alter steric profile, and influence reactivity and target recognition. |

| Butenolide C3 Position | Aldol reactions at the α-position of furanone derivatives. acs.orgnih.gov | Introduce substituents to probe the binding pocket of target proteins. |

| Nitrile Group | Hydrolysis to carboxylic acid or amide; Reduction to amine; Cycloaddition reactions. | Introduce new functional groups for altered polarity, hydrogen bonding capacity, or for use as a chemical handle. |

By systematically creating a library of analogues, researchers can establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). This will facilitate the optimization of compounds for specific biological activities (e.g., as antibiofilm agents nih.gov or enzyme inhibitors) or for desired material properties.

Integration into Supramolecular Assemblies and Nanomaterials

The distinct functional groups of this compound make it an attractive building block for supramolecular chemistry and materials science.

Supramolecular Chemistry: The benzonitrile moiety is a known guest for various macrocyclic hosts. nih.gov Recent studies have shown that phosphorylated cavitands can precisely recognize benzonitrile derivatives through a combination of C-H···N, C-H···π, and C-H···O interactions, forming stable host-guest complexes. nih.gov Future work could explore the encapsulation of this compound within such hosts. This could lead to applications in:

Sensing: Developing fluorescent or colorimetric sensors for the compound.

Controlled Release: Creating systems where the encapsulated compound is released in response to a specific stimulus.

Catalysis: Utilizing the host to modulate the reactivity of the butenolide core.

Nanomaterials: The compound's rigid structure and functional handles could allow for its integration into nanomaterials. Potential research avenues include:

Functional Monomers: Using the molecule as a monomer in polymerization reactions to create functional polymers with tailored electronic or optical properties.

Surface Ligands: Attaching the molecule to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) to impart specific recognition capabilities or to modulate their properties. The nitrile group or a derivatized functional group could serve as the anchor point.

Self-Assembled Materials: Exploring the potential for the molecule to self-assemble into ordered structures like liquid crystals or organogels, driven by π-π stacking of the aromatic rings and dipole-dipole interactions of the lactone and nitrile groups.

Collaborative Research for Broader Impact in Chemical Biology and Materials Science

Realizing the full potential of this compound and its derivatives will require a highly collaborative, interdisciplinary approach. The complexity of moving from molecular design to functional application necessitates the integration of diverse expertise.

Future progress will depend on synergistic collaborations between:

Synthetic Organic Chemists: To develop novel, efficient, and sustainable synthetic routes and to generate libraries of derivatives for screening. acs.orgbohrium.com

Computational Chemists: To model biological interactions, predict properties of new derivatives, and guide the design of supramolecular systems. nih.gov

Chemical Biologists and Pharmacologists: To identify biological targets, elucidate mechanisms of action, and evaluate the therapeutic potential of new compounds. nih.govnih.gov

Materials Scientists and Engineers: To integrate the molecule into novel supramolecular assemblies, polymers, and nanomaterials and to characterize their physical and functional properties. rsc.org

Such collaborative efforts will be essential to translate fundamental discoveries in the chemistry of this compound into practical applications, whether as new therapeutic leads, advanced functional materials, or sophisticated tools for basic scientific research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-Oxo-2,5-dihydrofuran-3-yl)benzonitrile, and how can low yields in cyclization steps be addressed?

- Methodological Answer : A key synthetic route involves the cyclization of precursor compounds under controlled conditions. For example, in a related synthesis (4-[4-Hydroxy-1-(2-hydroxy-propyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-benzonitrile), cyclization was achieved at 70°C using methanol as a solvent, followed by recrystallization to isolate the product . Low yields (e.g., 12%) may arise from incomplete reaction or competing side reactions. To optimize:

- Use high-purity starting materials.

- Monitor reaction progress via TLC or HPLC.

- Adjust temperature gradients to favor cyclization over decomposition.

- Troubleshooting : If precipitation is delayed, quenching with ice-water can induce crystallization. Recrystallization from methanol or ethyl acetate improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential. For example, in a structurally similar nitrile compound, aromatic protons appear as doublets (δ 7.53 ppm, J = 8.0 Hz), and the dihydrofuran carbonyl carbon resonates near δ 151 ppm .

- FT-IR : Confirm the presence of nitrile (C≡N stretch ~2220 cm) and carbonyl (C=O stretch ~1700 cm) groups .

- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., observed [M+H] at m/z 405.1912 vs. calculated 405.1736) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Fukui Function Analysis : Identifies electrophilic/nucleophilic sites. For example, the nitrile group and carbonyl oxygen are likely reactive centers .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electron density and frontier molecular orbitals (HOMO-LUMO gaps) .

- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols).

Q. What strategies resolve contradictions in reported biological activity data for dihydrofuran derivatives?

- Case Analysis : For example, 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid showed activity against S. lactis but not E. coli . Contradictions may arise from:

- Strain Variability : Test multiple bacterial strains under standardized MIC assays.

- Solubility Differences : Use DMSO or PEG-400 to ensure compound solubility in biological media .

- Metabolic Stability : Assess compound degradation via LC-MS in culture media over time.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?

- SAR Framework :

- Core Modifications : Replace the dihydrofuran ring with pyrazolone (as in 4-(Methyl((5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl)amino)benzonitrile) to alter binding affinity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on the benzonitrile ring to enhance interaction with kinase ATP pockets .

- Experimental Validation : Perform molecular docking (e.g., AutoDock Vina) and validate with enzymatic assays (IC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.